molecular formula C12H22O2 B13946293 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran

2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran

Cat. No.: B13946293
M. Wt: 198.30 g/mol
InChI Key: UVPIXNHLSAZQFK-UHFFFAOYSA-N
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Description

2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by a tetrahydropyran ring substituted with a hepten-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran typically involves the reaction of tetrahydropyran with 6-hepten-1-ol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, which facilitates the formation of the ether linkage between the tetrahydropyran ring and the hepten-1-yloxy group. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the hepten-1-yloxy group to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hepten-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of heptanal or heptanoic acid derivatives.

    Reduction: Formation of 2-(6-heptyloxy)tetrahydro-2H-Pyran.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hepten-1-yloxy group can participate in hydrophobic interactions, while the tetrahydropyran ring can engage in hydrogen bonding and van der Waals interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is unique due to the presence of the hepten-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-hept-6-enoxyoxane

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h2,12H,1,3-11H2

InChI Key

UVPIXNHLSAZQFK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCOC1CCCCO1

Origin of Product

United States

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